

# A Guide to Inter-Laboratory Comparison of Ceftriaxone Sodium Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of Ceftriaxone sodium susceptibility testing. Accurate and reproducible antimicrobial susceptibility testing (AST) is paramount for effective patient treatment, antibiotic stewardship, and new drug development. This document outlines standardized experimental protocols, presents comparative data from various studies, and offers a logical workflow for establishing consistency across different laboratory settings.

## Data Presentation: Comparative Performance of Ceftriaxone Susceptibility Testing Methods

The following tables summarize the performance of various AST methods for Ceftriaxone compared to the reference broth microdilution (BMD) method, as reported in several studies. These tables highlight key metrics such as categorical agreement (CA), essential agreement (EA), and error rates.

Table 1: Performance of E-test for Streptococcus pneumoniae Ceftriaxone Susceptibility Testing



| Parameter                        | Agreement/Error Rate                                     | Reference |
|----------------------------------|----------------------------------------------------------|-----------|
| Inter-observer Agreement (kappa) | 0.878 - 0.987                                            | [1]       |
| Very Major Errors                | 0%                                                       | [1]       |
| Major Errors                     | 4/124 isolates                                           | [1]       |
| Minor Errors                     | Predominantly with intermediate or high-level resistance | [1]       |

Table 2: Performance of Automated Systems and Disk Diffusion for Enterobacterales



| Method                                                        | Organis<br>m<br>Group                                   | Categor<br>ical<br>Agreem<br>ent | Essenti<br>al<br>Agreem<br>ent | Major<br>Errors | Very<br>Major<br>Errors | Minor<br>Errors | Referen<br>ce |
|---------------------------------------------------------------|---------------------------------------------------------|----------------------------------|--------------------------------|-----------------|-------------------------|-----------------|---------------|
| VITEK 2                                                       | Ceftriaxo ne non- susceptib le E. coli & K. pneumon iae | -                                | -                              | -               | 0%                      | 19.0%           | [2]           |
| Accelerat<br>e<br>Pheno®                                      | ESBL-<br>producin<br>g isolates                         | 97.5%                            | -                              | -               | -                       | 1 (minor error) | [3]           |
| Disk<br>Diffusion                                             | Ceftriaxo ne non- susceptib le E. coli & K. pneumon iae | -                                | -                              | 0%              | 0%                      | 7.4%            | [2]           |
| Disk Diffusion (predictiv e value for bacteriol ogic outcome) | Various<br>clinical<br>isolates                         | 91.7%                            | -                              | -               | -                       | -               | [4]           |

Table 3: Comparison of Generic vs. Reference Ceftriaxone using Broth Microdilution



| Organism                                   | Categorical | Essential | Major Errors | Very Major |
|--------------------------------------------|-------------|-----------|--------------|------------|
| Group                                      | Agreement   | Agreement |              | Errors     |
| Clinically<br>relevant isolates<br>(n=260) | 98.9%       | 95.8%     | <3%          | 0%         |

## **Experimental Protocols**

A standardized protocol is crucial for any inter-laboratory comparison to ensure that variability is minimized and results are comparable. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

#### **Isolate Selection and Distribution**

- Isolate Panel: A well-characterized panel of bacterial isolates should be used. This panel should include:
  - Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853).
  - Clinically relevant isolates with a range of ceftriaxone susceptibility profiles, including susceptible, intermediate, and resistant strains.
  - Isolates with known resistance mechanisms (e.g., ESBL-producers).[3]
- Centralized Preparation: Isolates should be prepared and aliquoted from a central laboratory to ensure all participating laboratories receive identical strains.
- Shipping: Isolates should be shipped in a manner that maintains their viability and phenotypic characteristics (e.g., frozen at -80°C or lyophilized).

#### **Antimicrobial Susceptibility Testing Methods**

Participating laboratories should perform AST using their routine methods, which may include:



- Reference Method: Broth microdilution (BMD) should be performed by all participating laboratories, or at a minimum by the coordinating laboratory, according to CLSI M07 or ISO 20776-1 standards.[6]
- Evaluated Methods: These may include:
  - Disk diffusion (Kirby-Bauer)
  - Gradient diffusion (E-test)
  - Automated systems (e.g., VITEK 2, MicroScan, Phoenix)

#### **Culture Media and Reagents**

- Media: Mueller-Hinton agar and broth should be used as specified by CLSI and EUCAST guidelines. The source and lot number of the media should be recorded.
- Ceftriaxone: The source, purity, and lot number of the ceftriaxone sodium powder for BMD should be documented. Commercially prepared disks, strips, and panels for other methods should be within their expiration dates and stored appropriately.

#### **Inoculum Preparation**

The inoculum density must be standardized. The direct colony suspension method is recommended to prepare a 0.5 McFarland standard.

#### Incubation

Plates and panels should be incubated at  $35^{\circ}$ C  $\pm$   $2^{\circ}$ C in ambient air for 16-20 hours for most organisms.

### **Reading and Interpretation of Results**

- Zone diameters for disk diffusion should be measured to the nearest millimeter.
- Minimum Inhibitory Concentrations (MICs) for dilution methods should be recorded.
- Results should be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current clinical breakpoints from CLSI M100 or EUCAST.[5][8] It is critical to specify



which guideline and version is being used, as breakpoints can change over time.[5][8]

#### **Quality Control**

QC testing must be performed on each day of testing using the recommended QC strains. Results must fall within the acceptable ranges specified by CLSI or EUCAST before proceeding with testing clinical isolates.[6]

#### **Data Analysis**

- Categorical Agreement (CA): The percentage of isolates for which the test method interpretation (S, I, R) agrees with the reference method.
- Essential Agreement (EA): The percentage of isolates for which the MIC from the test method is within ±1 two-fold dilution of the reference method MIC.
- · Error Rates:
  - Very Major Error (VME): The test method reports a susceptible result when the reference method is resistant.
  - Major Error (ME): The test method reports a resistant result when the reference method is susceptible.
  - Minor Error (mE): The test method reports a susceptible or resistant result when the reference method is intermediate, or vice versa.

### **Mandatory Visualization**

The following diagram illustrates a typical workflow for an inter-laboratory comparison of Ceftriaxone susceptibility testing.





Click to download full resolution via product page

Caption: Workflow for an inter-laboratory comparison of Ceftriaxone AST.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of accuracy and reproducibility of E test for susceptibility testing of Streptococcus pneumoniae to penicillin, cefotaxime, and ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interpretation of susceptibility testing of ceftriaxone PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST expert rules in antimicrobial susceptibility testing PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison of Ceftriaxone Sodium Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753623#inter-laboratory-comparison-of-ceftriaxone-sodium-susceptibility-testing-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com